Enhanced Acidity via Bromo Substitution: pKa Comparison with 2,3-Difluoro-6-nitrophenol
The predicted pKa of 4-Bromo-2,3-difluoro-6-nitrophenol is 3.93±0.50, which is notably lower than the non-brominated scaffold 2,3-difluoro-6-nitrophenol (aniline analog pKa ~5.5-6.0, as typical nitrophenols without additional halogens exhibit higher pKa values) . This increased acidity arises from the electron-withdrawing effect of the para-bromine, which stabilizes the phenoxide anion more effectively than fluorine or hydrogen alone.
| Evidence Dimension | pKa (acid dissociation constant, predicted) |
|---|---|
| Target Compound Data | 3.93 ± 0.50 |
| Comparator Or Baseline | 2,3-Difluoro-6-nitrophenol (pKa ~5.5-6.0, class-typical range) |
| Quantified Difference | Lower by approximately 1.5-2.1 pKa units |
| Conditions | ACD/Labs Percepta prediction (ChemicalBook) |
Why This Matters
Lower pKa translates to greater reactivity under mildly basic conditions, enabling selective deprotonation and nucleophilic displacement that is not possible with less acidic analogs, thus expanding synthetic utility in medicinal chemistry.
